![molecular formula C23H40BrNO2 B14075859 N-[2-(Benzoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide CAS No. 102728-38-1](/img/structure/B14075859.png)
N-[2-(Benzoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Benzoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide is a quaternary ammonium compound known for its surfactant properties. It is often used in various industrial and scientific applications due to its ability to interact with biological membranes and its antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Benzoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide typically involves the reaction of dodecylamine with benzoyl chloride to form N-dodecylbenzamide. This intermediate is then reacted with ethylene oxide to introduce the 2-(benzoyloxy)ethyl group. Finally, the quaternization of the tertiary amine with methyl bromide yields the desired quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Benzoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its amine form.
Substitution: The bromide ion can be substituted with other anions such as chloride or sulfate.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Silver nitrate or sodium sulfate can be used for anion exchange reactions.
Major Products
Oxidation: Produces oxides of the original compound.
Reduction: Yields the corresponding amine.
Substitution: Results in quaternary ammonium compounds with different anions.
Scientific Research Applications
N-[2-(Benzoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell membrane studies due to its ability to interact with lipid bilayers.
Medicine: Investigated for its antimicrobial properties and potential use in disinfectants and antiseptics.
Industry: Utilized in formulations of detergents, fabric softeners, and personal care products.
Mechanism of Action
The compound exerts its effects primarily through its interaction with biological membranes. The quaternary ammonium group disrupts the lipid bilayer, leading to increased membrane permeability and eventual cell lysis. This mechanism is particularly effective against bacteria, making it a potent antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(Benzoyloxy)ethyl]-N,N-dimethylpropan-1-aminium bromide
- N-[2-(Benzoyloxy)ethyl]-N,N-dimethylhexadecan-1-aminium bromide
- 2-(Benzoyloxy)ethyl benzoate
Uniqueness
N-[2-(Benzoyloxy)ethyl]-N,N-dimethyldodecan-1-aminium bromide stands out due to its specific chain length and the presence of the benzoyloxyethyl group, which enhances its surfactant and antimicrobial properties compared to other similar compounds.
Properties
CAS No. |
102728-38-1 |
|---|---|
Molecular Formula |
C23H40BrNO2 |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
2-benzoyloxyethyl-dodecyl-dimethylazanium;bromide |
InChI |
InChI=1S/C23H40NO2.BrH/c1-4-5-6-7-8-9-10-11-12-16-19-24(2,3)20-21-26-23(25)22-17-14-13-15-18-22;/h13-15,17-18H,4-12,16,19-21H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
FBLUWGSNYVYILE-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CCOC(=O)C1=CC=CC=C1.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


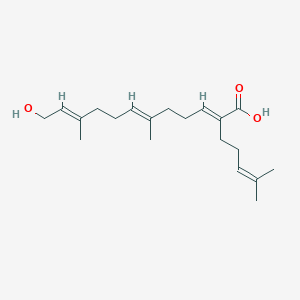

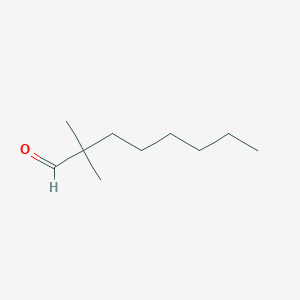
![2-(Tertbutoxycarbonyl)amino-4,5,6,7-tetrahydro-4-oxo-pyrazolo[1,5-a]pyrazine](/img/structure/B14075793.png)
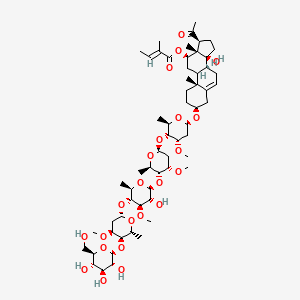
![(E,6R)-2-(hydroxymethyl)-6-[(1S,3R,6R,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]hept-2-enoic acid](/img/structure/B14075804.png)
![5-[[amino-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine](/img/structure/B14075814.png)
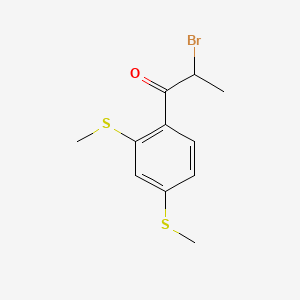
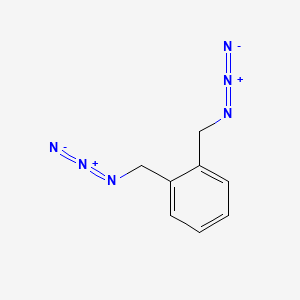
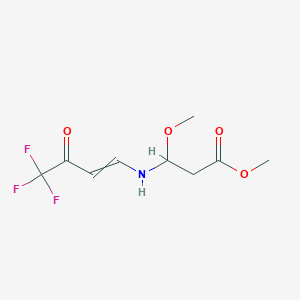

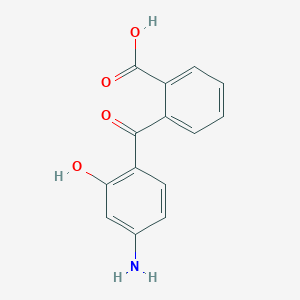
![3-Methoxy-2h-benzo[7]annulen-2-one](/img/structure/B14075841.png)
![Tert-butyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyrrolidine-1-carboxylate](/img/structure/B14075845.png)
